![molecular formula C6H5BrFNO B1415604 3-Bromo-6-fluoro-2-hydroxyaniline CAS No. 1805533-15-6](/img/structure/B1415604.png)
3-Bromo-6-fluoro-2-hydroxyaniline
Overview
Description
3-Bromo-6-fluoro-2-hydroxyaniline (BFA) is an important compound in the field of organic chemistry. It is used as a starting material for the synthesis of a wide range of compounds, including pharmaceuticals and agrochemicals. BFA is also used as a precursor for the synthesis of various other compounds, such as dyes, pigments, and surfactants. The structure of BFA is composed of two aromatic rings connected by a nitrogen atom, with the nitrogen atom being the site of the bromine and fluorine substituents.
Scientific Research Applications
3-Bromo-6-fluoro-2-hydroxyaniline is widely used in scientific research for a variety of applications. It is used as a starting material for the synthesis of a wide range of compounds, including pharmaceuticals and agrochemicals. It is also used as a precursor for the synthesis of various other compounds, such as dyes, pigments, and surfactants. 3-Bromo-6-fluoro-2-hydroxyaniline is also used in the synthesis of polymers, such as polystyrene and polyurethane. In addition, 3-Bromo-6-fluoro-2-hydroxyaniline is used in the synthesis of heterocyclic compounds, such as quinolines and indoles.
Mechanism Of Action
The mechanism of action of 3-Bromo-6-fluoro-2-hydroxyaniline is not well understood, but it is believed to involve the formation of a complex between the bromine and fluorine substituents and the nitrogen atom of the aniline molecule. This complex is believed to be responsible for the reactivity of 3-Bromo-6-fluoro-2-hydroxyaniline. The formation of the complex is thought to be facilitated by the presence of a base, such as sodium hydroxide or potassium hydroxide. The complex is then thought to undergo a nucleophilic attack on the aniline, resulting in the formation of the desired product.
Biochemical and Physiological Effects
The exact biochemical and physiological effects of 3-Bromo-6-fluoro-2-hydroxyaniline are not well understood. However, it is believed to have an effect on the metabolism of certain compounds, such as fatty acids, amino acids, and proteins. It is also believed to have an effect on the production of certain hormones, such as epinephrine and norepinephrine. In addition, 3-Bromo-6-fluoro-2-hydroxyaniline has been shown to have an inhibitory effect on the activity of enzymes, such as cyclooxygenase and lipoxygenase.
Advantages And Limitations For Lab Experiments
The main advantage of using 3-Bromo-6-fluoro-2-hydroxyaniline in lab experiments is its availability and low cost. 3-Bromo-6-fluoro-2-hydroxyaniline is relatively easy to obtain, and it is relatively inexpensive compared to other compounds used in organic synthesis. Another advantage is its stability; 3-Bromo-6-fluoro-2-hydroxyaniline is relatively stable in the presence of heat, light, and air. The main limitation of using 3-Bromo-6-fluoro-2-hydroxyaniline in lab experiments is the formation of byproducts, which can be difficult to separate from the desired product.
Future Directions
There are a number of potential future directions for the use of 3-Bromo-6-fluoro-2-hydroxyaniline in scientific research. One possible direction is the development of new synthetic methods for the synthesis of 3-Bromo-6-fluoro-2-hydroxyaniline and other compounds. Another possible direction is the development of new applications for 3-Bromo-6-fluoro-2-hydroxyaniline, such as the synthesis of polymers or heterocyclic compounds. Additionally, further research into the biochemical and physiological effects of 3-Bromo-6-fluoro-2-hydroxyaniline could lead to the development of new drugs or treatments. Finally, research into the mechanism of action of 3-Bromo-6-fluoro-2-hydroxyaniline could lead to the development of new catalysts or reagents for use in organic synthesis.
properties
IUPAC Name |
2-amino-6-bromo-3-fluorophenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFNO/c7-3-1-2-4(8)5(9)6(3)10/h1-2,10H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CERQYDVVFNUSOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)N)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-6-bromo-3-fluorophenol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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